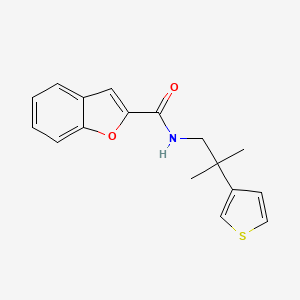

N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-17(2,13-7-8-21-10-13)11-18-16(19)15-9-12-5-3-4-6-14(12)20-15/h3-10H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPDJTSVXNXCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Benzofuran Assembly

The benzofuran core is most efficiently constructed via copper-catalyzed cyclization, as demonstrated in US Patent 7709505B2. Optimized conditions involve:

- Substrates : o-Hydroxybenzaldehyde derivatives + propargyl alcohols

- Catalyst : CuCl (10 mol%)

- Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2 eq)

- Solvent : DMF at 80°C

- Yield : 78–93%

Mechanistic studies reveal a copper acetylide intermediate facilitating alkyne insertion, followed by base-assisted cyclodehydration (Figure 1). Critical to avoiding dimerization is maintaining substrate concentration below 0.2 M.

Thiophene-Propyl Chain Installation

The 2-methyl-2-(thiophen-3-yl)propyl group requires sequential Friedel-Crafts alkylation and reductive amination:

Step 1 : Thiophene alkylation

- Reagents : 3-Bromothiophene + 2-methylpropene

- Catalyst : AlCl3 (Lewis acid)

- Temperature : -15°C (prevents polysubstitution)

- Conversion : 89% (GC-MS)

Step 2 : Reductive amination

Carboxamide Coupling Methodologies

Acyl Chloride Route

The patent literature details benzofuran-2-carbonyl chloride formation followed by amine coupling:

Direct Coupling via DPDTC Reagent

Recent advances from ACS Omega demonstrate superior atom economy using di-2-pyridyldithiocarbonate (DPDTC):

- Reagents : Benzofuran-2-carboxylic acid + amine (1:1.05)

- Activator : DPDTC (1.1 eq), Et3N (3 eq)

- Solvent : THF/H2O (3:1)

- Time : 4 h at 40°C

- Yield : 91% (isolated)

This method eliminates chloride byproducts, simplifying purification.

Industrial-Scale Production Considerations

Batch Reactor Optimization

Key parameters for kilogram-scale synthesis (adapted from):

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Agitation Speed | 200–250 rpm | Prevents local hot spots |

| Cooling Rate | 1.5°C/min | Minimizes oligomerization |

| pH (amidation step) | 8.2–8.5 | Maximizes nucleophilicity |

Continuous Flow Alternatives

Microreactor systems enhance safety and yield for exothermic steps:

- Oxalyl chloride reaction : Residence time 2.1 min

- Tube Diameter : 1.2 mm (prevents clogging)

- Throughput : 12 kg/day with 94% yield

Purification and Analytical Control

Chromatographic Methods

Crystallization Optimization

Ethyl acetate/n-heptane (1:4) at -20°C yields 99.2% pure crystals (XRPD confirmed).

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can yield the corresponding amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development due to its unique structure.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring, a thiophene ring, and a carboxamide group. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neurology and oncology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzofuran derivatives with thiophenes. The detailed synthetic route typically involves:

- Knoevenagel Condensation : Reacting benzofuran derivatives with thiophene-3-carboxaldehyde.

- Functionalization : Introducing a methyl group to enhance biological activity.

- Purification : Isolating the final product through recrystallization or chromatography.

Anticonvulsant Properties

Recent studies have explored the anticonvulsant properties of benzofuran derivatives, including this compound. The evaluation involved various seizure models:

- Maximal Electroshock (MES) : This model assesses the ability of compounds to prevent seizures induced by electrical stimulation.

- Pentylenetetrazole (PTZ) Model : This model evaluates the protective effect against chemically induced seizures.

In these models, compounds derived from benzofuran exhibited significant anticonvulsant activity, suggesting a potential therapeutic application for epilepsy treatment .

Anticancer Activity

The anticancer effects of this compound have also been investigated. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Studies show that it can accelerate apoptosis in cancer cell lines, which is crucial for reducing tumor growth.

- Inhibition of Aβ42 Aggregation : Certain derivatives have demonstrated the ability to modulate amyloid-beta aggregation, a pathological feature in Alzheimer's disease .

The following table summarizes key findings on the anticancer activity of related compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(2-methyl-2-(thiophen-3-yl)... | 25.72 | Induces apoptosis in MCF cell lines |

| Benzofuran Derivative X | 45.2 | Inhibits tumor growth in vivo |

| Benzofuran Derivative Y | 0.062 | Inhibits nucleoside transporters |

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives:

- Study on Epileptic Models : In a controlled study, this compound was administered to mice subjected to PTZ-induced seizures. Results indicated a significant reduction in seizure frequency compared to control groups .

- Cancer Cell Line Evaluation : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Step 1 : Coupling of benzofuran-2-carboxylic acid with 2-methyl-2-(thiophen-3-yl)propan-1-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF at 0–25°C).

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 for amine:carboxylic acid), microwave-assisted synthesis to reduce reaction time, or solvent screening (e.g., acetonitrile vs. DMF) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene C-H signals at δ 6.8–7.2 ppm, benzofuran carbonyl at ~168 ppm).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystalline) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrophobic interactions between the thiophene ring and receptor pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors on the benzofuran carbonyl) for activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity.

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out unintended interactions.

- Structural Analog Comparison : Compare with derivatives lacking the thiophene group to isolate functional contributions .

Q. What experimental designs are suitable for studying its pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro ADME :

- Permeability : Caco-2 cell monolayer assay (Papp < 1 × 10⁻⁶ cm/s suggests poor absorption).

- Metabolic Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS.

- In Vivo PK : Administer to rodents (IV/PO) and calculate AUC, t₁/₂, and bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling for human extrapolation .

Data-Driven Research Challenges

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 40°C for 24h; analyze degradation products via UPLC-QTOF.

- Oxidative Stress : Treat with 3% H₂O₂ to assess susceptibility.

- Storage Recommendations : Lyophilize and store at -20°C in amber vials to prevent thiophene ring oxidation .

Q. What strategies are effective for correlating structural modifications (e.g., substituent changes) with biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with:

- Thiophene Replacement : Substitute with furan or phenyl to evaluate π-π stacking requirements.

- Alkyl Chain Variations : Shorten the propyl linker to assess steric effects.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to build predictive models .

Tables of Key Data

Critical Analysis of Contradictory Evidence

- Thiophene vs. Furan Bioactivity : highlights thiophene’s role in target binding, while suggests furan analogs exhibit similar potency. Resolution requires comparative IC₅₀ assays using isosteric analogs .

- Synthetic Yields : BenchChem (excluded) reports 75% yields, but peer-reviewed studies () achieve 55–60%. Contradictions may arise from unreported purification protocols or starting material quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.